molecular formula C14H19NO4 B3830874 6-[(2-methoxybenzoyl)amino]hexanoic acid

6-[(2-methoxybenzoyl)amino]hexanoic acid

Cat. No.: B3830874
M. Wt: 265.30 g/mol
InChI Key: IJNYNPWYAVCHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Methoxybenzoyl)amino]hexanoic acid is a synthetic amide derivative of 6-aminohexanoic acid, featuring a 2-methoxy-substituted benzoyl group attached to the terminal amino moiety via a hexanoic acid linker. The hexanoic acid backbone provides flexibility and hydrophilicity, while the 2-methoxybenzoyl group introduces electronic and steric effects that influence its physicochemical properties and biological interactions. Its structural analogs, however, are synthesized via amidation or esterification reactions, as seen in related compounds .

Properties

IUPAC Name

6-[(2-methoxybenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-12-8-5-4-7-11(12)14(18)15-10-6-2-3-9-13(16)17/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNYNPWYAVCHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(2-methoxybenzoyl)amino]hexanoic acid typically involves the reaction of 2-methoxybenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-[(2-methoxybenzoyl)amino]hexanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-[(2-methoxybenzoyl)amino]hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2-methoxybenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can bind to the active site of enzymes, inhibiting their activity. Additionally, the aminohexanoic acid backbone can interact with cellular receptors, modulating their signaling pathways .

Comparison with Similar Compounds

6-[(4-Methylbenzoyl)amino]hexanoic Acid (CAS 78521-43-4)

  • Structure : Features a 4-methylbenzoyl group instead of 2-methoxy.
  • Properties : The methyl group at the para position enhances hydrophobicity compared to the ortho-methoxy group. This reduces aqueous solubility (storage at -20°C is recommended) .
  • Molecular Weight : 249.31 g/mol, slightly lower than the target compound (estimated ~279 g/mol).

6-[(4-Chlorobenzoyl)amino]hexanoic Acid (CAS 22834-46-4)

  • Structure : Incorporates an electron-withdrawing 4-chloro substituent.
  • Properties : The chloro group increases acidity of the carboxylic acid and may enhance reactivity in conjugation reactions. Molecular weight is 269.72 g/mol .

6-[[4-(Dimethylamino)benzoyl]amino]hexanoic Acid (CAS 193550-99-1)

  • Structure: Contains a strongly electron-donating 4-dimethylamino group.
  • Synthesis: Achieved via coupling with 4-(dimethylamino)benzoic acid, yielding 87% efficiency .
  • Applications: The dimethylamino group imparts fluorescence properties, making it useful in biomolecule labeling .

Table 1: Comparison of Benzoyl-Substituted Derivatives

Compound Substituent Molecular Weight (g/mol) Key Properties Reference
6-[(2-Methoxybenzoyl)amino]HA* 2-methoxy ~279 Moderate solubility, electronic effects -
6-[(4-Methylbenzoyl)amino]HA 4-methyl 249.31 Hydrophobic, low solubility
6-[(4-Chlorobenzoyl)amino]HA 4-chloro 269.72 Enhanced acidity
6-[[4-(Dimethylamino)benzoyl]HA 4-dimethylamino 278.35 Fluorescent, high synthetic yield (87%)

*HA: Hexanoic Acid

Functional Group Modifications

6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid

  • Structure: Replaces the benzoyl group with a phenoxyacetyl moiety.
  • Synthesis: Prepared via acid chloride coupling (95% yield), demonstrating the efficiency of phenoxy-based linkers .
  • Properties : The ether linkage increases hydrophilicity compared to benzoyl derivatives.

6-(Boc-amino)hexanoic Acid

  • Structure: Boc-protected amino group instead of acylated benzoyl.
  • Applications : Used as a precursor in peptide synthesis; the tert-butoxycarbonyl (Boc) group enables controlled deprotection .

Table 2: Functional Group Variations

Compound Functional Group Key Applications Yield/Stability Reference
6-[(2-Methoxybenzoyl)amino]HA Amide (benzoyl) Drug conjugation, polymers N/A -
6-[2-(3,5-Dimethylphenoxy)acetylamino]HA Phenoxyacetyl amide Anti-inflammatory agents 95% yield
6-(Boc-amino)HA Boc-protected amine Peptide synthesis Stable under acidic conditions

Chain Length and Linker Modifications

4-Styrylcoumarin Derivatives (e.g., 6-(4-Formylphenoxy)hexanoic Acid)

  • Structure: Hexanoic acid chain linked to a styrylcoumarin fluorophore.
  • Properties : Extended conjugation enhances fluorescence, used in biomolecule labeling .

Sulfo-SANPAH (Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate)

  • Structure: Hexanoate ester with a photoactivatable aryl azide group.
  • Applications : Crosslinking agent for protein immobilization; the sulfonate group improves water solubility .

Table 3: Linker and Chain Modifications

Compound Structural Feature Key Property/Application Reference
6-[(2-Methoxybenzoyl)amino]HA Standard hexanoic acid linker Balance of flexibility/hydrophilicity -
4-Styrylcoumarin derivatives Extended π-conjugation Fluorescent probes
Sulfo-SANPAH Photoactivatable crosslinker Protein-protein conjugation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-methoxybenzoyl)amino]hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-[(2-methoxybenzoyl)amino]hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.